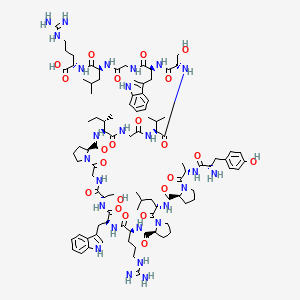![molecular formula C13H18N2O3S B2782848 2-(1-{[(1,3-Thiazol-2-yl)carbamoyl]methyl}cyclohexyl)acetic acid CAS No. 384859-05-6](/img/structure/B2782848.png)
2-(1-{[(1,3-Thiazol-2-yl)carbamoyl]methyl}cyclohexyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, also known by its IUPAC name {1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]cyclohexyl}acetic acid, has a molecular weight of 282.36 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18N2O3S/c16-10(15-12-14-6-7-19-12)8-13(9-11(17)18)4-2-1-3-5-13/h6-7H,1-5,8-9H2,(H,17,18)(H,14,15,16) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 282.36 .Wissenschaftliche Forschungsanwendungen
2-TAC has been used in a variety of scientific research applications. It has been used to study the effects of certain drugs on the body. For example, 2-TAC has been used to study the effects of the antiepileptic drug carbamazepine on the brain. In addition, 2-TAC has been used to study the effects of the antidepressant drug fluoxetine on the brain. It has also been used to study the effects of the anti-inflammatory drug ibuprofen on the body.
2-TAC has also been used to synthesize new compounds. For example, it has been used to synthesize the compound 2-hydroxy-2-methyl-1-phenyl-1-propanone, which has potential applications in the field of drug development. In addition, 2-TAC has been used to synthesize the compound 2-amino-3-methyl-3-thiazolone, which has potential applications in the field of drug discovery.
Wirkmechanismus
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit diverse biological activities .
Mode of Action
It’s worth noting that thiazole derivatives often interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .
Biochemical Pathways
Thiazole derivatives have been known to influence a variety of biochemical pathways, depending on their specific structure and the biological context .
Result of Action
Thiazole derivatives have been known to exhibit a range of effects at the molecular and cellular level, depending on their specific structure and the biological context .
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-TAC in laboratory experiments is that it is relatively easy to synthesize. As mentioned above, it can be synthesized in a variety of ways, and the yields are usually quite high. In addition, it is relatively stable and can be stored for long periods of time without degrading.
However, there are some limitations to using 2-TAC in laboratory experiments. For example, it is not soluble in water, which can make it difficult to use in experiments that require aqueous solutions. In addition, it is not very soluble in organic solvents, which can make it difficult to use in experiments that require organic solvents.
Zukünftige Richtungen
The potential applications of 2-TAC are vast, and there are many potential future directions for research. One potential direction is to further study the effects of 2-TAC on the body. For example, further research could be done to study the effects of 2-TAC on the cardiovascular system. In addition, further research could be done to study the effects of 2-TAC on the immune system.
Another potential direction is to further study the synthesis of 2-TAC. For example, further research could be done to develop more efficient and cost-effective synthesis methods. In addition, further research could be done to develop new compounds that are based on 2-TAC.
Finally, further research could be done to develop new applications for 2-TAC. For example, further research could be done to develop new drugs that are based on 2-TAC. In addition, further research could be done to develop new compounds that have potential applications in the fields of drug development and drug discovery.
Synthesemethoden
2-TAC can be synthesized in several different ways. One way is to react 1,3-thiazole-2-carbonyl chloride with cyclohexylmethyl amine in aqueous dimethylformamide. This reaction produces the desired 2-TAC in a yields of up to 65%. Another method for synthesizing 2-TAC is to react 1,3-thiazole-2-carbonyl chloride with cyclohexylmethyl amine in the presence of pyridine. This reaction produces 2-TAC in yields of up to 70%.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]cyclohexyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c16-10(15-12-14-6-7-19-12)8-13(9-11(17)18)4-2-1-3-5-13/h6-7H,1-5,8-9H2,(H,17,18)(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZKTMPKCCFXAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)NC2=NC=CS2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Hydroxymethyl)-1-oxaspiro[5.5]undecan-9-one](/img/structure/B2782765.png)

![1-{2-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]ethyl}pyrrolidine-2,5-dione](/img/structure/B2782768.png)
![methyl 4-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate](/img/structure/B2782772.png)

![3-((4-methoxyphenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2782774.png)
![9-Oxa-3-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B2782775.png)






